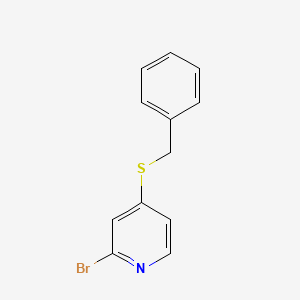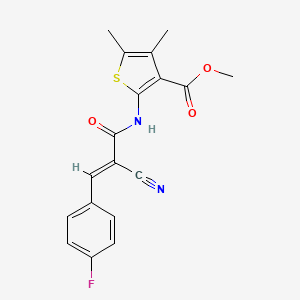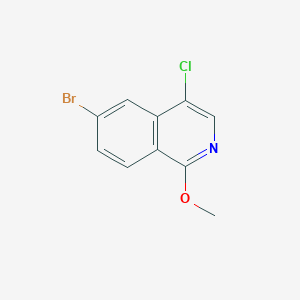![molecular formula C16H16ClNO3S B2592255 2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-53-9](/img/structure/B2592255.png)
2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to a benzyl moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4-methoxyaniline.
Formation of Intermediate: 4-chlorobenzyl chloride reacts with sodium sulfinate to form 4-chlorobenzyl sulfinic acid.
Coupling Reaction: The intermediate 4-chlorobenzyl sulfinic acid is then coupled with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 2-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)acetamide.
Reduction: 2-[(4-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the compound may interact with receptors or enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)acetamide: An oxidized derivative with a sulfone group.
2-[(4-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide: A reduced derivative with a sulfide group.
2-[(4-bromobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the sulfinyl group, which imparts specific chemical reactivity and biological activity. The combination of the 4-chlorobenzyl and 4-methoxyphenyl groups further enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfinyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-15-8-6-14(7-9-15)18-16(19)11-22(20)10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWKZNBFIQYEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-chlorophenyl)methyl]-8-(3-ethoxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2592181.png)
![2-chloro-6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2592182.png)

![1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2592187.png)


![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride](/img/structure/B2592190.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2592191.png)
![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2592194.png)

